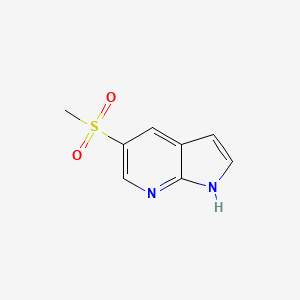
5-(甲磺酰基)-7-氮杂吲哚
描述
The compound “5-(Methylsulfonyl)-7-azaindole” belongs to the class of organic compounds known as azaindoles . Azaindoles are aromatic heterocyclic compounds containing an indole substituted by one or more nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “5-(Methylsulfonyl)-7-azaindole” were not found, indole derivatives can be synthesized via various pathways . For instance, one common method involves the (3 + 2) cycloaddition reaction of an alkyne and nitrile oxide .Molecular Structure Analysis
The molecular structure of “5-(Methylsulfonyl)-7-azaindole” would likely include a benzopyrrole nucleus, characteristic of indole compounds, with a methylsulfonyl group attached at the 5-position and a nitrogen atom substituted at the 7-position .Chemical Reactions Analysis
Indole derivatives, such as “5-(Methylsulfonyl)-7-azaindole”, can undergo various chemical reactions. For example, they can readily undergo electrophilic substitution due to excessive π-electrons delocalization .科学研究应用
抗肿瘤和镇痛活性
一项关于 7-氮杂吲哚衍生物的研究(包括在 1 位具有甲磺酰基团的那些衍生物)揭示了显着的抗肿瘤和镇痛作用。带有甲磺酰基团和硝基团的化合物 4f 对乳腺癌和肝癌细胞系表现出显着的活性,同时对健康肝细胞的影响最小。此外,3a、3g 和 4i 等化合物在小鼠中表现出很强的镇痛作用,超过了阿司匹林的有效性 (Liu 等人,2020)。
材料科学中的发光和反应性
7-氮杂吲哚衍生物因其在生物探针和成像中的应用以及在材料科学中因其发光特性而被探索。这些化合物,包括 7-氮杂吲哚衍生物,是有机发光二极管的有效蓝色发射体,并且在金属配合物中对 C-H 和 C-X 键表现出独特的反应性 (Zhao 和 Wang,2010)。
改进的用于癌症治疗的顺铂衍生物
关于含有 1-甲基-7-氮杂吲哚的顺铂和反铂衍生物的研究显示,对肿瘤细胞的毒性效率和选择性增加。这些化合物表现出独特的 DNA 结合模式,影响细胞周期扰动和转录因子 p53 在其作用中的作用,使其成为癌症治疗的有希望的候选物 (Pracharova 等人,2015)。
化学合成和功能化
研究还集中在 7-氮杂吲哚衍生物的有效合成和功能化上。已经开发了一锅法、三组分环缩合和选择性金属化等技术来创建多样化和功能化的氮杂吲哚化合物,这些化合物可用于各种合成应用,包括在制药行业 (Vilches-Herrera 等人,2012;Barl 等人,2013)(Barl 等人,2013)。
光动力治疗潜力
1-甲基-7-氮杂吲哚在某些化合物中的结合显示出显着的光动力治疗潜力。这些化合物被 UVA 光激活后,表现出增强的 DNA 结合和切割能力,使其成为靶向癌症治疗的可行候选物 (Pracharova 等人,2016)。
作用机制
Target of Action
It is known that indole derivatives, which include 5-(methylsulfonyl)-7-azaindole, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of 5-(Methylsulfonyl)-7-azaindole.
Mode of Action
It is known that indole derivatives interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is likely that 5-(Methylsulfonyl)-7-azaindole interacts with its targets in a similar manner.
Biochemical Pathways
It is known that indole derivatives can influence a wide range of metabolites and link them to affected biochemical pathways . Therefore, it is plausible that 5-(Methylsulfonyl)-7-azaindole may also affect various biochemical pathways and their downstream effects.
Result of Action
It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, it is plausible that 5-(Methylsulfonyl)-7-azaindole may have similar molecular and cellular effects.
Action Environment
It is known that environmental factors can have a significant impact on the efficacy of various compounds . Therefore, it is plausible that environmental factors may also influence the action, efficacy, and stability of 5-(Methylsulfonyl)-7-azaindole.
生化分析
Biochemical Properties
5-(Methylsulfonyl)-7-azaindole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of 5-(Methylsulfonyl)-7-azaindole to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to inhibit certain kinases, thereby affecting phosphorylation processes crucial for cell signaling .
Cellular Effects
The effects of 5-(Methylsulfonyl)-7-azaindole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-(Methylsulfonyl)-7-azaindole has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-(Methylsulfonyl)-7-azaindole exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby influencing various biochemical pathways. For example, 5-(Methylsulfonyl)-7-azaindole has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, leading to a decrease in phosphorylation events . Additionally, it can modulate gene expression by interacting with DNA-binding proteins and altering their activity .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Methylsulfonyl)-7-azaindole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to undergo degradation, which can affect its efficacy in biochemical assays . In in vitro studies, the stability of 5-(Methylsulfonyl)-7-azaindole is influenced by factors such as temperature and pH, with higher temperatures and extreme pH levels leading to faster degradation . Long-term exposure to this compound has been shown to result in changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of 5-(Methylsulfonyl)-7-azaindole vary with different dosages in animal models. At lower doses, this compound has been found to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, 5-(Methylsulfonyl)-7-azaindole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy in modulating biochemical pathways plateaus beyond a certain dosage .
Metabolic Pathways
5-(Methylsulfonyl)-7-azaindole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 oxidases . The metabolism of 5-(Methylsulfonyl)-7-azaindole can lead to the formation of reactive intermediates, which can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 5-(Methylsulfonyl)-7-azaindole within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 5-(Methylsulfonyl)-7-azaindole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 5-(Methylsulfonyl)-7-azaindole is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus . In the cytoplasm, 5-(Methylsulfonyl)-7-azaindole can interact with various enzymes and signaling proteins, modulating their activity . In the nucleus, it can bind to DNA and transcription factors, influencing gene expression . The localization of 5-(Methylsulfonyl)-7-azaindole is also regulated by post-translational modifications, which can direct it to specific cellular compartments .
属性
IUPAC Name |
5-methylsulfonyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)7-4-6-2-3-9-8(6)10-5-7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWXBOXLCHDHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




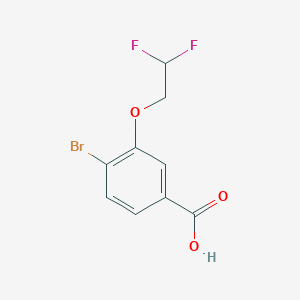
![Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate](/img/structure/B1397972.png)

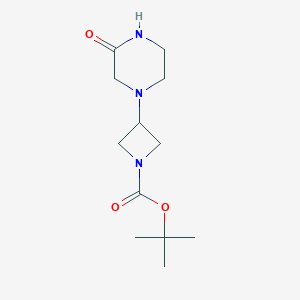

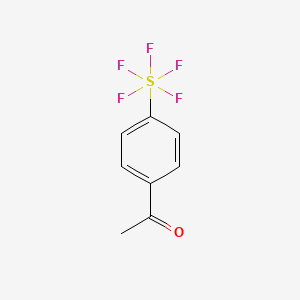
![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)

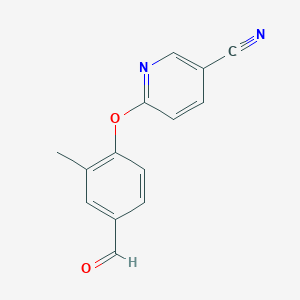
![3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B1397987.png)

